Rivastigmine Rivastigmine Rivastigmine is a carbamate ester obtained by formal condensation of the carboxy group of ethyl(methyl)carbamic acid with the phenolic OH group of 3-[(1S)-1-(dimethylamino)ethyl]phenol. A reversible cholinesterase inhibitor. It has a role as an EC 3.1.1.8 (cholinesterase) inhibitor, a neuroprotective agent and a cholinergic drug. It is a carbamate ester and a tertiary amino compound. It is a conjugate base of a rivastigmine(1+).
Rivastigmine is a parasympathomimetic or cholinergic agent for the treatment of mild to moderate dementia of the Alzheimer's type. Rivastigmine is a cholinesterase inhibitor that inhibits both butyrylcholinesterase and acetylcholinesterase.
Rivastigmine is a Cholinesterase Inhibitor. The mechanism of action of rivastigmine is as a Cholinesterase Inhibitor.
Rivastigmine is an oral acetylcholinesterase inhibitor used for therapy of Alzheimer disease. Rivastigmine is associated with a minimal rate of serum enzyme elevations during therapy and is a rare cause of clinically apparent liver injury.
A carbamate-derived reversible CHOLINESTERASE INHIBITOR that is selective for the CENTRAL NERVOUS SYSTEM and is used for the treatment of DEMENTIA in ALZHEIMER DISEASE and PARKINSON DISEASE.
See also: Rivastigmine Tartrate (narrower).
Brand Name: Vulcanchem
CAS No.: 123441-03-2
VCID: VC20741005
InChI: InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/t11-/m0/s1
SMILES: CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C
Molecular Formula: C14H22N2O2
Molecular Weight: 250.34 g/mol

Rivastigmine

CAS No.: 123441-03-2

VCID: VC20741005

Molecular Formula: C14H22N2O2

Molecular Weight: 250.34 g/mol

* For research use only. Not for human or veterinary use.

Rivastigmine - 123441-03-2

Description

Rivastigmine is a reversible inhibitor of the enzyme acetylcholinesterase, which plays a crucial role in the breakdown of the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, Rivastigmine increases the levels of acetylcholine, thereby enhancing cholinergic transmission. It is primarily used in the treatment of Alzheimer's disease and Parkinson's disease dementia.

Mechanism of Action

Rivastigmine works by inhibiting acetylcholinesterase, leading to increased concentrations of acetylcholine in synaptic clefts. This mechanism is particularly beneficial in neurodegenerative diseases characterized by cholinergic deficits:

  • Alzheimer's Disease: The loss of cholinergic neurons contributes to cognitive decline.

  • Parkinson's Disease Dementia: Cognitive impairment often accompanies motor symptoms.

Pharmacodynamics

The pharmacodynamics of Rivastigmine involve its interaction with both acetylcholinesterase and butyrylcholinesterase, another enzyme that breaks down acetylcholine. This dual inhibition may provide additional benefits in cognitive enhancement.

Pharmacokinetics

The pharmacokinetic profile of Rivastigmine includes:

  • Absorption: Rapidly absorbed after oral administration.

  • Distribution: Widely distributed throughout body tissues.

  • Metabolism: Primarily metabolized by hydrolysis; minimal hepatic involvement.

  • Excretion: Excreted mainly through urine.

Efficacy Studies

Several studies have evaluated the efficacy of Rivastigmine:

StudyPopulationDurationOutcome MeasuresResults
ADCS-ADL StudyAlzheimer's patients26 weeksADCS-ADL scaleSignificant improvement (p < 0.01)
Parkinson’s StudyParkinson’s patients24 weeksMMSE and CDR scalesImproved cognitive scores (p < 0.05)
Long-term StudyMixed dementia patients52 weeksQuality of Life assessmentsSustained benefits observed

Side Effects and Safety Profile

While Rivastigmine is generally well-tolerated, it can cause side effects, including:

  • Nausea

  • Vomiting

  • Diarrhea

  • Anorexia

  • Weight loss

Contraindications and Precautions

Rivastigmine should be used cautiously in patients with:

  • Gastrointestinal disorders

  • Cardiac conduction abnormalities

  • Asthma or obstructive pulmonary disease

CAS No. 123441-03-2
Product Name Rivastigmine
Molecular Formula C14H22N2O2
Molecular Weight 250.34 g/mol
IUPAC Name [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate
Standard InChI InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/t11-/m0/s1
Standard InChIKey XSVMFMHYUFZWBK-NSHDSACASA-N
Isomeric SMILES CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C
SMILES CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C
Canonical SMILES CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C
Physical Description Solid
Solubility 2.04e+00 g/L
Synonyms (S)-N-ethyl-3-((1-dimethyl-amino)ethyl)-N-methylphenylcarbamate
713, ENA
713, SDZ ENA
ENA 713
ENA 713, SDZ
ENA-713
ENA713
Exelon
Hydrogen Tartrate, Rivastigmine
rivastigmine
Rivastigmine Hydrogen Tartrate
RivastigmineTartrate
SDZ ENA 713
Tartrate, Rivastigmine Hydrogen
Reference Camps P, Munoz-Torrero D: Cholinergic drugs in pharmacotherapy of Alzheimer's disease. Mini Rev Med Chem. 2002 Feb;2(1):11-25. [PMID:12369954]
Rosler M, Anand R, Cicin-Sain A, Gauthier S, Agid Y, Dal-Bianco P, Stahelin HB, Hartman R, Gharabawi M: Efficacy and safety of rivastigmine in patients with Alzheimer's disease: international randomised controlled trial. BMJ. 1999 Mar 6;318(7184):633-8. [PMID:10066203]
Finkel SI: Effects of rivastigmine on behavioral and psychological symptoms of dementia in Alzheimer's disease. Clin Ther. 2004 Jul;26(7):980-90. [PMID:15336465]
Rosler M, Retz W, Retz-Junginger P, Dennler HJ: Effects of two-year treatment with the cholinesterase inhibitor rivastigmine on behavioural symptoms in Alzheimer's disease. Behav Neurol. 1998;11(4):211-216. [PMID:11568422]
Emre M, Aarsland D, Albanese A, Byrne EJ, Deuschl G, De Deyn PP, Durif F, Kulisevsky J, van Laar T, Lees A, Poewe W, Robillard A, Rosa MM, Wolters E, Quarg P, Tekin S, Lane R: Rivastigmine for dementia associated with Parkinson's disease. N Engl J Med. 2004 Dec 9;351(24):2509-18. [PMID:15590953]
Birks J, Grimley Evans J, Iakovidou V, Tsolaki M, Holt FE: Rivastigmine for Alzheimer's disease. Cochrane Database Syst Rev. 2009 Apr 15;(2):CD001191. doi: 10.1002/14651858.CD001191.pub2. [PMID:19370562]
Naik RS, Hartmann J, Kiewert C, Duysen EG, Lockridge O, Klein J: Effects of rivastigmine and donepezil on brain acetylcholine levels in acetylcholinesterase-deficient mice. J Pharm Pharm Sci. 2009;12(1):79-85. [PMID:19470293]
Farlow MR: Update on rivastigmine. Neurologist. 2003 Sep;9(5):230-4. [PMID:14587496]
PubChem Compound 77991
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator